molecular formula C23H26N2O4S3 B2897886 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole CAS No. 896678-05-0

5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole

Cat. No. B2897886
M. Wt: 490.65
InChI Key: TUOXMSPPKMPFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out . Without specific information on the reactions this compound undergoes, it’s challenging to provide a detailed chemical reactions analysis.

Scientific Research Applications

Antimicrobial and Antitubercular Agents

Research indicates that certain sulfonyl derivatives, including compounds similar to 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole, have been synthesized and characterized for their potential as antimicrobial and antitubercular agents. These compounds have shown moderate to significant activities against bacterial and fungal infections, as well as notable effectiveness against Mycobacterium tuberculosis (Kumar, Prasad, & Chandrashekar, 2013). Similarly, derivatives of 1,3,4-oxadiazole, which share structural similarities, have demonstrated valuable antibacterial effects (Aziz‐ur‐Rehman et al., 2017).

Antiarrhythmic Activity

Some compounds structurally related to 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole have been studied for their potential as Class III antiarrhythmic agents. These studies have found certain derivatives to exhibit potent antiarrhythmic activity, indicating a possible application in treating arrhythmias without affecting conduction (Ellingboe et al., 1992).

Antioxidant Activities and Glucosidase Inhibitors

Derivatives of 1H-benzimidazole, which are structurally related to 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole, have been synthesized and screened for antioxidant activities and as glucosidase inhibitors. These compounds have shown high scavenging activity and substantial inhibitory potential against α-glucosidase, suggesting their potential in managing oxidative stress and glucose metabolism disorders (Özil, Parlak, & Baltaş, 2018).

Antimicrobial and Antifungal Substances

Research on derivatives of 1, 3, 4-thiadiazoles, closely related to the compound , has identified significant antimicrobial and antifungal activities. These compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, along with activity against Candida albicans, suggesting their utility as antimicrobial and antifungal agents (Sych et al., 2019).

Antiproliferative Activity Against Human Cancer Cell Lines

Novel derivatives of thiazolidine, similar in structure to 5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds have demonstrated potent antiproliferative activity, indicating potential applications in cancer therapy (Chandrappa et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . Without specific safety data, it’s difficult to provide a detailed analysis of its safety and hazards.

properties

IUPAC Name

5-(4-benzylpiperidin-1-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S3/c1-17-8-10-20(11-9-17)32(28,29)21-22(30-23(24-21)31(2,26)27)25-14-12-19(13-15-25)16-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOXMSPPKMPFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Benzylpiperidin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole

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